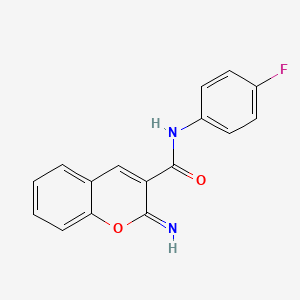
N-(4-fluorophenyl)-2-imino-2H-chromene-3-carboxamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-(4-fluorofenil)-2-imino-2H-cromoeno-3-carboxamida: es un compuesto orgánico sintético que pertenece a la clase de derivados de cromoeno. Se caracteriza por la presencia de un grupo fluorofenilo, un grupo imino y un grupo carboxamida unidos a un esqueleto de cromoeno.
Métodos De Preparación
Rutas sintéticas y condiciones de reacción: La síntesis de N-(4-fluorofenil)-2-imino-2H-cromoeno-3-carboxamida normalmente implica reacciones orgánicas de varios pasos. Un método común incluye la condensación de 4-fluoroanilina con 3-formilcromona en presencia de un catalizador adecuado para formar la base de Schiff intermedia. Este intermedio se somete a continuación a ciclación y posterior formación de amida para producir el producto final. Las condiciones de reacción suelen implicar el uso de disolventes como el etanol o el metanol y pueden requerir calentamiento para facilitar las reacciones.
Métodos de producción industrial: La producción industrial de este compuesto puede implicar rutas sintéticas similares, pero a mayor escala. El proceso se optimiza para obtener mayores rendimientos y pureza, empleando a menudo reactores de flujo continuo y sistemas automatizados para garantizar una calidad constante. También se considera el uso de principios de química verde, como el reciclaje de disolventes y la minimización de residuos, para que el proceso sea más respetuoso con el medio ambiente.
Análisis De Reacciones Químicas
Tipos de reacciones: La N-(4-fluorofenil)-2-imino-2H-cromoeno-3-carboxamida sufre diversas reacciones químicas, entre ellas:
Oxidación: El compuesto puede oxidarse para formar los óxidos o quinonas correspondientes.
Reducción: Las reacciones de reducción pueden convertir el grupo imino en un grupo amina.
Sustitución: El grupo fluorofenilo puede sufrir reacciones de sustitución nucleófila, especialmente en presencia de nucleófilos fuertes.
Reactivos y condiciones comunes:
Oxidación: Los agentes oxidantes comunes incluyen el permanganato de potasio (KMnO4) y el peróxido de hidrógeno (H2O2).
Reducción: Se utilizan agentes reductores como el borohidruro de sodio (NaBH4) o el hidruro de litio y aluminio (LiAlH4).
Sustitución: Se emplean nucleófilos como el metóxido de sodio (NaOCH3) o el tert-butóxido de potasio (KOtBu) en condiciones básicas.
Productos principales:
Oxidación: Formación de óxidos de cromoeno o quinonas.
Reducción: Formación de N-(4-fluorofenil)-2-amino-2H-cromoeno-3-carboxamida.
Sustitución: Formación de derivados de fluorofenilo sustituidos.
Aplicaciones Científicas De Investigación
La N-(4-fluorofenil)-2-imino-2H-cromoeno-3-carboxamida tiene varias aplicaciones de investigación científica:
Química: Se utiliza como bloque de construcción en la síntesis de moléculas orgánicas más complejas.
Biología: Se ha investigado su potencial como compuesto bioactivo con propiedades antimicrobianas y anticancerígenas.
Medicina: Se ha explorado su posible uso en el desarrollo de fármacos, en particular como inhibidor de enzimas o receptores específicos.
Industria: Se utiliza en el desarrollo de materiales avanzados, como semiconductores orgánicos y colorantes fluorescentes.
Mecanismo De Acción
El mecanismo de acción de la N-(4-fluorofenil)-2-imino-2H-cromoeno-3-carboxamida implica su interacción con dianas moleculares específicas. Por ejemplo, puede inhibir ciertas enzimas uniéndose a sus sitios activos, bloqueando así su actividad. El grupo fluorofenilo del compuesto aumenta su afinidad de unión y selectividad hacia estas dianas. Además, el esqueleto de cromoeno puede facilitar las interacciones con las membranas celulares, influyendo en su bioactividad general.
Comparación Con Compuestos Similares
Compuestos similares:
- N-(4-fluorofenil)-2-imino-2H-cromoeno-3-carboxamida
- N-(4-fluorofenil)-2-imino-2H-cromoeno-3-carboxilato
- Derivados de N-(4-fluorofenil)-2-imino-2H-cromoeno-3-carboxamida
Singularidad: La N-(4-fluorofenil)-2-imino-2H-cromoeno-3-carboxamida destaca por su combinación única de grupos funcionales, que le confieren propiedades químicas y biológicas específicas. La presencia del grupo fluorofenilo aumenta su estabilidad y reactividad, mientras que los grupos imino y carboxamida contribuyen a su bioactividad. En comparación con compuestos similares, puede presentar mayor potencia y selectividad en determinadas aplicaciones, lo que la convierte en un compuesto valioso para futuras investigaciones y desarrollo.
Propiedades
Fórmula molecular |
C16H11FN2O2 |
|---|---|
Peso molecular |
282.27 g/mol |
Nombre IUPAC |
N-(4-fluorophenyl)-2-iminochromene-3-carboxamide |
InChI |
InChI=1S/C16H11FN2O2/c17-11-5-7-12(8-6-11)19-16(20)13-9-10-3-1-2-4-14(10)21-15(13)18/h1-9,18H,(H,19,20) |
Clave InChI |
NDOCGWLMDSQAFR-UHFFFAOYSA-N |
SMILES canónico |
C1=CC=C2C(=C1)C=C(C(=N)O2)C(=O)NC3=CC=C(C=C3)F |
Solubilidad |
0.6 [ug/mL] (The mean of the results at pH 7.4) |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![Ethyl 1,4-dibromo-6,7-dihydro-5H-cyclopenta[C]pyridine-3-carboxylate](/img/structure/B11711401.png)
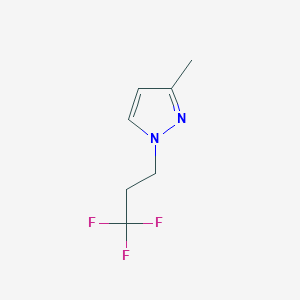

![1-[1-(1H-indol-3-yl)propan-2-yl]urea](/img/structure/B11711430.png)
![(5E)-5-{[5-(3-Bromophenyl)furan-2-YL]methylidene}-3-methyl-2-sulfanylidene-1,3-thiazolidin-4-one](/img/structure/B11711434.png)
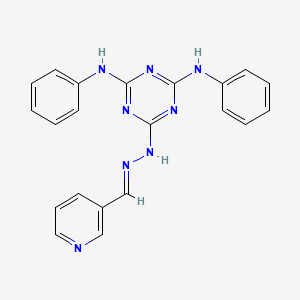
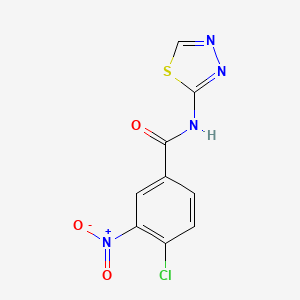
![N-[(5-bromo-1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)methyl]-N-phenylacetamide](/img/structure/B11711451.png)
![N-(1,5-dimethyl-3-oxo-2-phenyl-2,3-dihydro-1H-pyrazol-4-yl)-2-{4-[(2E)-3-phenylprop-2-en-1-yl]piperazin-1-yl}acetamide](/img/structure/B11711452.png)
![N-(4-chlorophenyl)-N-[(5-nitro-1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)methyl]acetamide](/img/structure/B11711453.png)
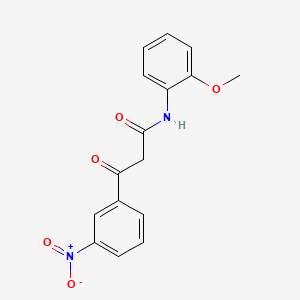
![3-Benzyl-6,6-dimethyl-3-azabicyclo[3.1.0]hexane-2,4-dione](/img/structure/B11711467.png)
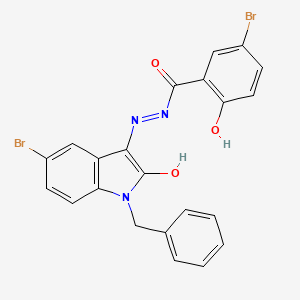
![N-(2-Chlorobenzylidene)-N-(4-{4-[(2-chlorobenzylidene)amino]phenoxy}phenyl)amine](/img/structure/B11711477.png)
